![molecular formula C23H27NO2 B4885077 3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885077.png)
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a cyclic compound with a molecular formula of C22H25NO2. It is a potential drug candidate that has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Corrosion Mitigation
3,3,6,6-tetramethyl-9,10-diphenyl-3,4,6,7,9,10-hexahydro-1,8-(2H,5H)-acridinedione (ACD-1) has been studied for its potential as a corrosion inhibitor for N80 steel in hydrochloric acid. The effectiveness of this compound in preventing corrosion has been highlighted through various tests, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM). This research suggests its potential application in protecting storage tanks and other steel structures from corrosion (Singh et al., 2020).
Chromatographic Analysis
Studies have also been conducted on the separation and determination of hexahydroacridinedione derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC). This method facilitates the efficient analysis of these compounds, which is crucial for understanding their properties and potential applications (Qi, 2002).
Structural Characterization
Significant research has been done on the synthesis and structural characterization of various hexahydroacridinedione derivatives. These studies, employing techniques like X-ray crystallography, provide valuable insights into the molecular structure and properties of these compounds. Understanding their structural aspects is essential for exploring potential applications in various scientific fields (Palani et al., 2005).
Antimicrobial Potential
Research has also explored the synthesis of N-substituted decahydroacridine-1,8-diones for their potential as antimicrobial agents. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, highlighting their potential application in the development of new antimicrobial drugs (Bhosle et al., 2018).
Antioxidant Activity
Some studies have investigated the antioxidant activity of hexahydroacridinedione derivatives. Such research is crucial for identifying new antioxidant compounds, which can have various applications in healthcare and disease prevention (Cahyana et al., 2020).
Catalytic Applications
The utilization of these compounds in catalytic processes, such as in the synthesis of other complex molecules, has been studied. This research can contribute to the development of more efficient and environmentally friendly chemical synthesis methods (Rahmani & Amoozadeh, 2014).
Laser Dye Synthesis
Finally, the synthesis of acridinedione derivatives as laser dyes has been explored. This research opens up possibilities for their use in optical devices and technologies (Shanmugasundaram et al., 1996)
properties
IUPAC Name |
3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-22(2)11-18-16(20(25)13-22)10-17-19(12-23(3,4)14-21(17)26)24(18)15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGGUYBAGGLYGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC3=C(N2C4=CC=CC=C4)CC(CC3=O)(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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